Methyl diethyldithiocarbamate
Overview
Description
Methyl Diethyldithiocarbamate is an organic compound with the chemical formula C₆H₁₃NS₂. It is a member of the dithiocarbamate family, which are known for their metal-binding properties and high reactivity with thiol groups. This compound is commonly used as a chelating agent and has applications in various fields including agriculture, medicine, and industry .
Scientific Research Applications
Methyl Diethyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in studies involving enzyme inhibition and metal ion chelation.
Industry: Utilized in rubber manufacturing as a vulcanization accelerator and in agriculture as a fungicide.
Mechanism of Action
Target of Action
Methyl diethyldithiocarbamate (MeDDC) is an active metabolite of the aldehyde dehydrogenase inhibitor disulfiram . Its primary targets are enzymes containing thiol groups, and it has a high reactivity with these groups . It also has a strong metal binding capacity, particularly with copper .
Mode of Action
The mode of action of MeDDC relies on its ability to chelate metals and its affinity for thiol groups present in human and microbial enzymes . This interaction leads to the inhibition of these enzymes, disrupting their normal function .
Biochemical Pathways
MeDDC affects several biochemical pathways. For instance, it has been shown to inhibit the liver low K m aldehyde dehydrogenase (ALDH) in rats . In the context of cancer, it has been found to suppress the aerobic glycolysis pathway, a key pathway in cancer cell metabolism . Additionally, it has been shown to regulate the ERK/miR222/ETS-1 pathways in hepatic stellate cells .
Pharmacokinetics
The pharmacokinetics of MeDDC involves its production by methylation of the disulfiram metabolite diethyldithiocarbamate in mouse liver microsomes . It has an elimination rate constant of 0.0141 min−1, corresponding to a half-life of 49.2 minutes .
Result of Action
The action of MeDDC results in various molecular and cellular effects. It has been shown to have anticancer properties, with potential applications in the treatment of liver cancer . It also has antimicrobial properties, with effectiveness against several pathogens .
Action Environment
The action of MeDDC can be influenced by environmental factors. For instance, its fungicidal activity is exploited in agriculture, where it is used to control fungal diseases on many crops . Its degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis .
Safety and Hazards
Future Directions
Dithiocarbamates (DTCs) are still among modern agriculture’s most extensively used pesticides . They are also used in the synthesis of adducts, nanoparticles, and nanocomposites . Future research could focus on overcoming the challenges experienced during the synthesis of dithiocarbamate to obtain accurate results .
Biochemical Analysis
Biochemical Properties
Methyl Diethyldithiocarbamate is an active metabolite of the aldehyde dehydrogenase inhibitor disulfiram . It is produced by methylation of the disulfiram metabolite diethyldithiocarbamate in mouse liver microsomes . It inhibits liver low Km aldehyde dehydrogenase (ALDH) in rats .
Cellular Effects
This compound exhibits cytotoxic effects on certain cell types . It stimulates oxidative stress, leading to increased levels of protein oxidation and lipid peroxidation, adaptive response of GSH-related enzymes, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to MeDDC sulfine and then S-methyl N, N-diethylthiocarbamate sulfoxide, the proposed active metabolite in vivo . Several isoforms of CYP450 and to a lesser extent flavin monooxygenase (FMO) metabolize MeDDC in the liver .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a moderate increase in thiol-state imbalance but does not cause cell death .
Metabolic Pathways
This compound is involved in the metabolic pathway of the alcohol deterrent disulfiram . It is converted to MeDDC sulfine and then S-methyl N, N-diethylthiocarbamate sulfoxide, the proposed active metabolite in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Diethyldithiocarbamate can be synthesized by reacting diethylamine with carbon disulfide in the presence of sodium hydroxide, followed by methylation with methyl iodide. The reaction typically occurs under alkaline conditions to facilitate the formation of the dithiocarbamate anion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methyl Diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides like methyl iodide are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated dithiocarbamates.
Comparison with Similar Compounds
Diethyldithiocarbamate: A closely related compound with similar chelating properties.
Disulfiram: Known for its use in treating alcohol dependence, it is metabolized to diethyldithiocarbamate in the body.
Uniqueness: Methyl Diethyldithiocarbamate is unique due to its specific methylation, which enhances its reactivity and metal-binding properties compared to other dithiocarbamates. This makes it particularly effective in applications requiring strong chelation and reactivity with thiol groups .
Properties
IUPAC Name |
methyl N,N-diethylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXPFCUABYLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218696 | |
Record name | Methyl diethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686-07-7 | |
Record name | Methyl N,N-diethyldithiocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=686-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl diethyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl diethyldithiocarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl diethyldithiocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL DIETHYLDITHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXX5LM4J4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl diethyldithiocarbamate in relation to the hepatotoxicity induced by alpha-naphthylisothiocyanate (ANIT)?
A: this compound (Me-DDTC) acts as a protective agent against ANIT-induced liver damage. [, ] Research suggests that Me-DDTC inhibits the metabolic activation of ANIT, likely by interfering with the cytochrome P-450-dependent S-oxidative pathway responsible for ANIT's toxicity. [] It's noteworthy that Me-DDTC demonstrates a three-fold higher potency in reducing ANIT-induced hyperbilirubinemia compared to Sodium diethyldithiocarbamate (DDTC). []
Q2: How does this compound impact the metabolism of ANIT?
A: Studies demonstrate that Me-DDTC significantly reduces the urinary excretion of inorganic sulfate, a metabolite of ANIT, within the initial 24 hours of administration. [] This suggests that Me-DDTC inhibits the oxidative desulfuration of ANIT in vivo, ultimately contributing to its protective effect. []
Q3: Does this compound interact with other enzymatic systems in the liver?
A: Yes, similar to its interaction with the ANIT metabolism pathway, Me-DDTC also inhibits the enzymatic metabolism of aminopyrine by rat liver microsomes. [] This inhibition suggests a broader interaction with cytochrome P-450-dependent monooxygenase systems. []
Q4: Is this compound a metabolite of any known drugs?
A: Yes, research indicates that Me-DDTC is a metabolite of Disulfiram in humans. [] Further research in dogs confirms its presence as a metabolite of Disulfiram. []
Q5: Have there been studies exploring potential radioprotective properties of compounds related to this compound?
A: Yes, a series of symmetrically and unsymmetrically N,N'-diaryl-substituted amidinomethyl diethyldithiocarbamates, structurally related to Me-DDTC, were synthesized and evaluated for their potential radioprotective activity. [, ] While (N-arylcarbamoyl)methyl diethyldithiocarbamates lacked protective effects, several amidines exhibited low toxicity and radioprotective capabilities. [, ] These findings were based on both the protective index (PI) and the 30-day survival rates (exceeding 35%) following lethal irradiation (800-rad X-rays). [, ]
Q6: What is the structural characterization of a compound related to this compound?
A: Research focusing on (5,7-Dimethyl-2-oxo-2H-chromen-4-yl)this compound, a compound structurally similar to Me-DDTC, provides detailed structural characterization. [] The study revealed a nearly planar coumarin ring system within the compound. [] Further analysis identified an intramolecular C—H⋯S hydrogen bond and highlighted the presence of C—H⋯S hydrogen bonds and weak π–π interactions within the crystal structure. []
Q7: Are there any computational studies exploring this compound derivatives?
A: Yes, (5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-methyl diethyldithiocarbamate has been investigated using molecular docking and spectral analysis techniques. [] While specific details about the study's findings were not provided in the abstract, this research highlights the application of computational chemistry tools to understand the properties and potential bioactivity of Me-DDTC derivatives. []
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